molecular formula C10H8Cl2N2OS B1414854 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine CAS No. 1082303-05-6

4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine

Cat. No.: B1414854
CAS No.: 1082303-05-6
M. Wt: 275.15 g/mol
InChI Key: LUCKPEUTJOIGFI-UHFFFAOYSA-N
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Description

4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine is a chemical compound with the molecular formula C10H8Cl2N2OS and a molecular weight of 275.16 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine typically involves the reaction of 2,5-dichlorophenol with thiazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of a thiazole derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used include ethanol and methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial and antifungal effects. The compound may also interfere with cellular signaling pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine is unique due to its thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in various fields .

Properties

IUPAC Name

4-[(2,5-dichlorophenoxy)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2OS/c11-6-1-2-8(12)9(3-6)15-4-7-5-16-10(13)14-7/h1-3,5H,4H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCKPEUTJOIGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC2=CSC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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